molecular formula C14H21BrClNO B4408431 N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride

N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride

Cat. No.: B4408431
M. Wt: 334.68 g/mol
InChI Key: PFFMICOFMHKOEF-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is a synthetic organic compound with a molecular formula of C14H20BrNO·HCl This compound is known for its unique chemical structure, which includes a brominated aromatic ring and an amine group

Properties

IUPAC Name

N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-4-7-16-8-9-17-14-6-5-12(15)10-13(14)11(2)3;/h4-6,10-11,16H,1,7-9H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFMICOFMHKOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride typically involves a multi-step process. One common method starts with the bromination of 2-isopropylphenol to produce 4-bromo-2-isopropylphenol. This intermediate is then reacted with ethylene oxide to form 2-(4-bromo-2-isopropylphenoxy)ethanol. The final step involves the reaction of this intermediate with allylamine in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the brominated aromatic ring to a less reactive form.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxyethylamines.

Scientific Research Applications

N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-2-(4-isopropylphenoxy)acetamide
  • 4-bromo-2-nitroaniline

Uniqueness

N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is unique due to its specific combination of a brominated aromatic ring and an amine group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
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N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride

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